4-Methylbenzo[h]quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylbenzo[h]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-10-8-9-15-14-12(10)7-6-11-4-2-3-5-13(11)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLSMBLMTHOIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960616 | |
| Record name | 4-Methylbenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670099 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40174-37-6 | |
| Record name | 4-Methylbenzo[h]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40174-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Benzlepidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040174376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC109768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylbenzo[h]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-BENZLEPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNN70Y1QK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 4 Methylbenzo H Quinoline and Its Derivatives
Classical and Named Reactions in Benzo[h]quinoline (B1196314) Scaffold Synthesis
Doebner-Von Miller Reaction for 4-Methylquinoline (B147181) Moiety Generation
The Doebner-Von Miller reaction is a widely used method for the synthesis of quinolines. It involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. This reaction is an important tool for generating the 4-methylquinoline moiety found in 4-methylbenzo[h]quinoline. The reaction can be catalyzed by both Brønsted and Lewis acids. While effective, traditional Doebner-Von Miller reactions can be associated with challenges such as harsh reaction conditions, the use of hazardous reagents, and the formation of side products, which can lead to lower yields. To address these issues, modifications using solid acid catalysts like silver(I)-exchanged Montmorillonite K10 have been developed to create a more environmentally friendly process.
The general scheme for the Doebner-Von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline (B57606) ring system.
Mechanistic Insights and By-product Formation in Doebner Reactions
The mechanism of the Doebner-Von Miller reaction has been a subject of study and debate. A proposed mechanism involves a fragmentation-recombination pathway. This begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate can then fragment into an imine and a saturated ketone. These fragments then recombine through a condensation reaction, followed by cyclization and oxidation to yield the final quinoline product.
The initial reaction is often an aldol (B89426) reaction to form the α,β-unsaturated carbonyl in situ, followed by conjugate addition and ring closure. The reaction is prone to the formation of by-products, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which can result in low product yields. The use of a biphasic reaction medium can help to mitigate this by sequestering the carbonyl compound in an organic phase, thereby reducing polymerization and increasing the yield.
Influence of Reactant Order on Product Regioselectivity
The order of reactant addition and the nature of the substituents on the α,β-unsaturated carbonyl compound can significantly influence the regioselectivity of the Doebner-Von Miller reaction. Typically, the reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds under acidic conditions leads to 2-substituted quinolines. However, the introduction of an electron-withdrawing group on the α,β-unsaturated carbonyl can reverse this regioselectivity, leading to the formation of 4-substituted quinolines. This highlights the delicate balance of electronic effects in directing the cyclization step. Furthermore, when unsymmetrical ketones are used as annulation partners, it can be difficult to control regioselectivity, often resulting in a mixture of 2-substituted and 2,3-disubstituted products. A modified approach using o-aminophenylboronic acid derivatives and α,β-unsaturated ketones offers a regiocomplementary synthesis to the traditional Skraup-Doebner-Von Miller method.
Knoevenagel Condensation and Michael Addition Sequences for Benzo[h]quinolines
A versatile and efficient method for the synthesis of benzo[h]quinoline derivatives involves a sequence of Knoevenagel condensation and Michael addition reactions. This approach is often carried out as a one-pot, three-component reaction.
The general mechanism proceeds as follows:
Knoevenagel Condensation: An aromatic aldehyde reacts with an active methylene (B1212753) compound, such as malononitrile, to form a Knoevenagel adduct.
Michael Addition: An aromatic amine, like α-naphthylamine, then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the benzo[h]quinoline ring system.
This method has been successfully employed for the synthesis of various functionalized benzo[h]quinolines, including 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. The use of catalysts, such as TiO2 nanopowder under microwave irradiation or magnetic nanocatalysts, can enhance the efficiency and yield of the reaction.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| Aromatic Aldehyde | Malononitrile | α-Naphthylamine | Magnetic Nanocatalyst, EtOH | 2-Amino-4-arylbenzo[h]quinoline-3-carbonitrile |
| Aromatic Aldehyde | Carbonyl Compound | Aromatic Amine | TiO2 Nanopowder, Microwave | Quinoline/Benzo[h]quinoline-3-carbonitrile |
Gould-Jacobs and Conrad-Limpach Analogues in Quinolone Systems
The Gould-Jacobs and Conrad-Limpach reactions are classical methods for the synthesis of quinoline and quinolone systems, which can be adapted for the preparation of benzo[h]quinolone derivatives.
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester or a related derivative. This is followed by a thermal or acid-catalyzed cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in the 4-oxo (quinolone) form. Subsequent saponification and decarboxylation yield the corresponding 4-hydroxyquinoline. This reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. The Gould-Jacobs reaction has been applied to the synthesis of various fused quinolone systems, including selenadiazolo[3,4-h]quinolones. A modified version of this reaction, using N-substituted aromatic amines, can be cyclized in the presence of various acidic media.
The Conrad-Limpach synthesis is another key method that involves the condensation of anilines with β-ketoesters. The reaction conditions determine the final product. At higher temperatures (around 250 °C), the reaction typically yields 4-hydroxyquinolines (or 4-quinolones). Conversely, at lower temperatures (around 100 °C) in the presence of a strong acid, the reaction can lead to the formation of 2-quinolones. The regioselectivity is influenced by whether the initial attack of the aniline is at the keto group or the ester group of the β-ketoester.
| Named Reaction | Key Reactants | Key Intermediate | Primary Product |
| Gould-Jacobs | Aniline, Ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acid ester |
| Conrad-Limpach | Aniline, β-Ketoester | Schiff Base / β-Ketoanilide | 4-Hydroxyquinoline or 2-Hydroxyquinoline |
Functionalization and Derivatization Strategies of this compound
Once the core this compound scaffold is synthesized, it can be further functionalized to introduce a variety of substituents and modify its properties.
A notable functionalization method is the photochemical Minisci-type alkylation of electron-deficient heteroarenes, which has been applied to this compound. This method utilizes pyridine (B92270) N-oxides as hydrogen atom transfer (HAT) reagents, avoiding the need for a dedicated photocatalyst. The reaction allows for the introduction of alkyl groups from a broad range of radical precursors, including alkanes, alkenes, amides, and ethers, onto the heterocyclic ring.
Another approach involves the metal-free tandem cyclization of 2-styrylanilines with compounds like 2-methylquinolines. This strategy allows for the activation of C(sp³)–H bonds and the formation of new C–C and C–N bonds, providing access to more complex quinoline derivatives.
Derivatization can also be achieved by targeting specific functional groups on the benzo[h]quinoline core. For instance, if the scaffold contains a primary amine group, such as in 10-aminobenzo[h]quinoline, it can be further modified. Similarly, the presence of a hydrazino group, as in 2-hydrazinoquinoline, allows for derivatization with carbonyl compounds to form hydrazones or with carboxylic acids to form hydrazides. Chiral derivatizing agents can also be synthesized from quinoline-based structures for applications in enantioseparation. For other related heterocyclic systems, derivatization with reagents like menthyl chloroformate has been used to analyze the enantiomeric composition of the products.
These functionalization and derivatization strategies are crucial for exploring the structure-activity relationships of benzo[h]quinoline derivatives in various applications.
Halogenation and Subsequent Conversion to Hydrazino Derivatives
The synthesis of functionalized benzo[h]quinolines often begins with halogenation, a fundamental step that introduces a reactive handle onto the aromatic core. For instance, the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride yields 2,4-dichloro-8-methylquinoline (B1596889). mdpi.com This di-chloro derivative serves as a versatile intermediate.
Subsequent conversion of these halogenated compounds to hydrazino derivatives opens pathways to a variety of fused heterocyclic systems. The reaction of 2,4-dichloro-8-methylquinoline with hydrazine (B178648) hydrate (B1144303) can be selective. Interestingly, the reactivity of the chloro groups can be influenced by other substituents on the quinoline ring. For example, the presence of an ethylthio group at position-2 can activate the adjacent position-4 for hydrazinolysis. mdpi.com
The process of converting a chloro-substituted quinoline to a hydrazino derivative is a key step in creating more complex molecules. For example, 4-chloro-8-methylquinoline-2(1H)-thione can be converted to 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com This transformation highlights the nucleophilic substitution of the chlorine atom by the hydrazine moiety.
Cyclization Reactions of Hydrazino Derivatives for Fused Heterocycles
Hydrazino derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems through cyclization reactions. A notable example is the cyclization of 2-hydrazino-4-methylbenzo[h]quinoline. oup.com When treated with reagents like triethyl orthoformate or formic acid, this compound undergoes intramolecular cyclization to form triazolo[4,3-a]quinoline systems. oup.com
Specifically, the reaction of 2-hydrazino-4-methylbenzo[h]quinoline with triethyl orthoformate results in the formation of 5-methylbenzo[h] oup.comvulcanchem.comresearchgate.nettriazolo[4,3-a]quinoline. oup.com This reaction proceeds by heating the reactants under reflux. oup.com Similarly, heating with formic acid also leads to the same fused triazole product. oup.com These reactions demonstrate the propensity of the hydrazino group to cyclize onto the adjacent ring nitrogen, a common reactivity pattern for α-hydrazino N-heterocycles. oup.com
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 2-Hydrazino-4-methylbenzo[h]quinoline | Triethyl orthoformate | 5-Methylbenzo[h] oup.comvulcanchem.comresearchgate.nettriazolo[4,3-a]quinoline | oup.com |
| 2-Hydrazino-4-methylbenzo[h]quinoline | Formic acid | 5-Methylbenzo[h] oup.comvulcanchem.comresearchgate.nettriazolo[4,3-a]quinoline | oup.com |
N-Oxidation and Reactions with Methylsulfinyl Carbanions
The N-oxidation of benzo[h]quinolines introduces a new site of reactivity. The resulting N-oxides can react with various nucleophiles. For instance, the reaction of benzo[f]quinoline (B1222042) N-oxide with methylsulfinyl carbanion has been studied. researchgate.net This type of reaction can lead to the introduction of new functional groups at specific positions on the quinoline ring.
While direct studies on this compound N-oxide with methylsulfinyl carbanions are not extensively detailed in the provided context, the reactivity of related quinoline N-oxides suggests potential pathways for functionalization. The N-oxide group can be deoxygenated chemoselectively using visible-light-mediated metallaphotoredox catalysis with Hantzsch esters as reductants. organic-chemistry.org This mild deoxygenation is tolerant of a wide range of functional groups. organic-chemistry.org
Copper-Catalyzed Condensation Reactions for Benzonaphthyridines and Benzonaphthonaphthyridines
Copper-catalyzed reactions are pivotal in the synthesis of complex fused nitrogen heterocycles. A systematic study on the condensation reaction of 2,4-dichlorobenzo[h]quinoline and naphth-1-ylamine in the presence of a CuI catalyst has been described for the synthesis of functionalized mono- and di-substituted (naphthalen-1-yl)benzo[h]quinoline amines. researchgate.net These intermediates are key for producing angular and linear dinaphthonaphthyridines. researchgate.net The use of copper(I) iodide (CuI) in a solvent like dimethyl sulfoxide (B87167) (DMSO) is noted for its selectivity in these amination reactions. researchgate.net
The mechanism of this copper-catalyzed amination involves the oxidative addition of the chloro-substituted benzo[h]quinoline to the CuI catalyst. researchgate.net This is followed by reaction with the amine to form the desired substituted benzo[h]quinoline amines. researchgate.net
Modern Catalytic Approaches to this compound Analogues
Recent advancements in catalysis have provided more efficient and environmentally benign methods for the synthesis of quinoline derivatives. These modern approaches often utilize transition metals and visible light to achieve high yields and selectivity.
Transition Metal-Catalyzed Transformations (e.g., CuI, Rhodium Acetate)
Transition metals play a crucial role in modern organic synthesis. Copper(I) iodide (CuI) is a versatile catalyst for C-N bond formation, as seen in the synthesis of benzonaphthyridines. researchgate.net Copper triflate (Cu(OTf)₂) has been used to catalyze the synthesis of quinoline-2-carboxylates from imines and alkynes at room temperature. organic-chemistry.org This reaction proceeds through a tandem Grignard-type imine addition and Friedel-Crafts alkenylation. organic-chemistry.org
Rhodium catalysts, such as Rh[Cp*Cl₂]₂, have been employed in the synthesis of functionalized quinolines from hydrazones of 2-aminoacetophenone (B1585202) and alkynes. nih.gov This method proceeds under base and oxidant-free conditions. nih.gov Transition metal-catalyzed reactions have become a dominant strategy for synthesizing a diverse range of complex quinoline scaffolds. ias.ac.in
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| CuI | 2,4-Dichlorobenzo[h]quinoline, Naphth-1-ylamine | (Naphthalen-1-yl)benzo[h]quinoline amines | researchgate.net |
| Cu(OTf)₂ | Imines, Alkynes | Quinoline-2-carboxylates | organic-chemistry.org |
| Rh[Cp*Cl₂]₂ | Hydrazones of 2-aminoacetophenone, Alkynes | Functionalized quinolines | nih.gov |
| Pd/C | 2-Aminobenzyl alcohol, Ketones | Substituted quinolines | lookchemmall.com |
Visible-Light-Mediated and Aerobic Dehydrogenation Methods
Visible-light-mediated synthesis has emerged as a green and eco-friendly approach, utilizing photons as a clean energy source. rsc.org These methods have been successfully applied to the synthesis of quinolines. rsc.org For instance, a visible-light-induced photocatalytic aerobic oxidative dehydrogenative coupling/aromatization tandem reaction of glycine (B1666218) esters with unactivated alkenes has been developed to produce diverse substituted quinoline derivatives. acs.org This protocol is conducted under mild conditions at room temperature and under an air atmosphere. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-Methylbenzo[h]quinoline, ¹H and ¹³C NMR, along with two-dimensional correlation experiments like HMBC, are indispensable for unambiguous assignment of all proton and carbon signals and confirming the substitution pattern.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the ten protons of its polycyclic framework and the methyl group. While complete, published spectral data for the isolated compound is scarce, analysis of closely related structures and general principles of NMR allow for a detailed prediction of the spectrum.
A key diagnostic feature of the benzo[h]quinoline (B1196314) skeleton is the significant downfield chemical shift of the proton at the C-10 position. This deshielding effect is due to the steric compression and anisotropic effect from the lone pair of electrons on the nearby nitrogen atom of the pyridine (B92270) ring nih.gov. This proton is anticipated to appear as a doublet at a chemical shift significantly higher than other aromatic protons.
The protons on the phenanthrene-like portion of the molecule (C-5 to C-10) will exhibit complex splitting patterns (multiplets, doublets of doublets) typical of condensed aromatic systems. The protons on the pyridine ring (H-2 and H-3) and the methyl group protons will also show characteristic signals. The methyl group at C-4 is expected to appear as a singlet in the upfield region of the aromatic spectrum.
Based on data from analogous compounds like 7-bromo-4-methylbenzo[h]quinoline, the expected chemical shifts can be estimated amazonaws.com. The bromine atom at C-7 in the analogue would primarily influence the electronic environment of the adjacent protons, but the general pattern for the rest of the molecule provides a useful reference.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 - 9.0 | d | ~4.5 - 5.0 |
| H-3 | ~7.4 - 7.6 | d | ~4.5 - 5.0 |
| 4-CH₃ | ~2.7 - 2.9 | s | - |
| H-5 | ~8.1 - 8.3 | d | ~8.0 - 8.5 |
| H-6 | ~7.6 - 7.8 | t | ~7.5 - 8.0 |
| H-7 | ~7.7 - 7.9 | m | - |
| H-8 | ~7.7 - 7.9 | m | - |
| H-9 | ~7.9 - 8.1 | d | ~8.0 - 8.5 |
| H-10 | ~9.3 - 9.5 | d | ~7.5 - 8.0 |
Note: Data are estimated based on known spectroscopic rules and analysis of similar compounds. Solvent: CDCl₃.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. This compound has 14 carbon atoms, and due to molecular asymmetry, 14 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. These signals include those for the methyl carbon and 13 aromatic carbons (quaternary and CH).
To definitively assign these signals, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This 2D NMR technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). Key expected HMBC correlations for structural confirmation would include:
Methyl Group: The protons of the methyl group (4-CH₃) should show a strong correlation to the quaternary carbon C-4 and a correlation to the protonated carbon C-3.
H-10 Proton: The highly deshielded H-10 proton would correlate to carbons C-8 and the quaternary carbon C-10a, confirming the benzo[h] fusion.
H-2 and H-3 Protons: The pyridine ring protons would show correlations that confirm their positions relative to the nitrogen atom and the fused benzene (B151609) ring, such as H-2 correlating to C-4 and C-3.
Interactive Table 2: Predicted ¹³C NMR and Key HMBC Correlations for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H) |
| C-2 | ~150 - 152 | H-3 |
| C-3 | ~121 - 123 | H-2, 4-CH₃ |
| C-4 | ~145 - 147 | H-2, H-3, 4-CH₃, H-5 |
| 4-CH₃ | ~18 - 20 | - |
| C-4a | ~147 - 149 | H-3, H-5 |
| C-4b | ~128 - 130 | H-5, H-6 |
| C-5 | ~126 - 128 | H-6, H-7 |
| C-6 | ~127 - 129 | H-5, H-7 |
| C-7 | ~128 - 130 | H-6, H-8 |
| C-8 | ~125 - 127 | H-7, H-9, H-10 |
| C-9 | ~129 - 131 | H-8, H-10 |
| C-10 | ~123 - 125 | H-8, H-9 |
| C-10a | ~133 - 135 | H-9, H-10 |
| C-10b | ~131 - 133 | H-2, H-10 |
Note: Data are estimated based on known spectroscopic rules and analysis of similar compounds. Solvent: CDCl₃.
Proton (¹H) NMR Spectral Analysis for Structural Confirmation and Positional Assignment
Infrared (IR) and Mass Spectrometry for Molecular Identification
Infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary data for molecular identification. IR spectroscopy identifies the functional groups present, while MS determines the molecular weight and offers structural clues through fragmentation patterns.
The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. The region between 1650 and 1450 cm⁻¹ would contain a series of sharp bands corresponding to the C=C and C=N bond stretching vibrations of the fused aromatic ring system. The fingerprint region (below 1400 cm⁻¹) would show a complex pattern of bands characteristic of the specific substitution pattern of the benzo[h]quinoline core.
High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₄H₁₁N, by providing a highly accurate mass measurement of the molecular ion (M⁺). For this compound (exact mass: 193.08915), the HRMS ESI-TOF analysis would show an [M+H]⁺ ion at approximately m/z 194.0967. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak and characteristic fragment ions, such as [M-1]⁺ (loss of a hydrogen radical) or [M-15]⁺ (loss of the methyl group).
Interactive Table 3: Predicted Spectroscopic Data (IR and MS) for this compound
| Technique | Feature | Predicted Value/Observation |
| IR Spectroscopy | Aromatic C-H Stretch | 3050 - 3150 cm⁻¹ |
| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |
| C=C / C=N Stretch | 1450 - 1650 cm⁻¹ (multiple bands) | |
| C-H Bending | 750 - 900 cm⁻¹ (Aromatic out-of-plane) | |
| Mass Spectrometry | Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol | |
| HRMS (ESI) [M+H]⁺ | m/z ≈ 194.0967 | |
| MS (EI) Molecular Ion | m/z = 193 |
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single crystal X-ray diffraction provides the most definitive structural proof by mapping the precise spatial arrangement of atoms in the solid state. Although a crystal structure for this compound itself does not appear to have been published, analysis of related benzoquinoline derivatives provides insight into the information that would be obtained acs.org.
If suitable single crystals could be grown, an X-ray diffraction study would yield:
Unambiguous Confirmation: Absolute confirmation of the atomic connectivity, including the placement of the methyl group at the C-4 position and the [h] fusion of the benzene rings.
Geometric Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles. This would reveal any deviations from ideal planarity in the fused ring system caused by steric strain.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This would identify and quantify non-covalent interactions such as π-π stacking between the aromatic rings and C-H···π interactions, which govern the solid-state properties of the material acs.org.
Studies on derivatives like [Ir(bzq)₂(phen)]⁺ (where bzq = benzo[h]quinoline) have demonstrated the importance of such interactions in directing the molecular packing acs.org.
Spectroscopic Techniques for Isomeric Distinction in Benzo[h]quinoline Derivatives
Spectroscopy is crucial for distinguishing between the different isomers of methylbenzoquinoline, such as this compound, and its isomers like methyl-substituted benzo[f]quinoline (B1222042) or benzo[g]quinoline.
¹H NMR Spectroscopy: This is often the most direct method. The chemical shift of the "bay-region" protons provides a clear distinction. In the benzo[h]quinoline system, the H-10 proton is in close proximity to the pyridine nitrogen, resulting in a strong deshielding effect that pushes its signal significantly downfield (typically > 9.0 ppm) nih.gov. In contrast, the analogous protons in benzo[f]quinoline isomers lack this specific interaction and resonate at a higher field.
UV-Vis and Fluorescence Spectroscopy: The electronic environment and geometry of the isomers affect their light-absorbing and emitting properties. Benzo[h]quinoline, benzo[f]quinoline, and benzo[g]quinoline isomers exhibit distinct absorption and fluorescence spectra acs.orgresearchgate.net. For example, studies have shown that upon protonation, the fluorescence spectrum of benzo[h]quinoline changes significantly, with a large shift in the emission maximum, a behavior that differs from its isomers researchgate.net. The fusion pattern ([h], [f], or [g]) alters the planarity and electronic distribution, leading to unique photophysical signatures acs.org.
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can provide through-space correlations. For this compound, a NOESY experiment would show a correlation between the methyl protons (on C-4) and the H-5 proton, confirming their spatial proximity and helping to distinguish it from other positional isomers where the methyl group is located elsewhere on the ring system.
Computational and Theoretical Investigations of 4 Methylbenzo H Quinoline
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular geometry, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Optimized Geometries, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbitals (FMOs)
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For molecules like 4-Methylbenzo[h]quinoline, DFT is employed to predict a variety of fundamental properties. scirp.orgnih.gov
Optimized Geometries: The first step in most computational studies is to find the molecule's lowest energy structure, or its optimized geometry. DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p), are used to calculate the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. mdpi.commdpi.com For this compound, this would involve accurately modeling the fused aromatic rings and the positioning of the methyl group.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting how a molecule will interact with other chemical species. chemrxiv.orgajchem-a.com The MEP map uses a color scale to denote regions of different potential:
Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, this region is expected around the nitrogen atom due to its lone pair of electrons. ajchem-a.comresearchgate.net
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. ajchem-a.com
Green/Yellow: Denotes areas of neutral or intermediate potential.
This map helps in understanding non-covalent interactions, such as hydrogen bonding, and predicting sites of chemical reactivity. chemrxiv.orgajchem-a.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy and distribution of these orbitals are critical for understanding electronic transitions and chemical reactivity. ajchem-a.comwikipedia.org
HOMO: Acts as an electron donor. Its energy is related to the ionization potential.
LUMO: Acts as an electron acceptor. Its energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. ajchem-a.comsemanticscholar.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org DFT calculations provide detailed visualizations and energy values for these orbitals, showing how electron density is distributed across the benzo[h]quinoline (B1196314) framework. scirp.orgmdpi.com
| Computational Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest-energy arrangement of atoms in the molecule. | Provides the most stable 3D structure, including all bond lengths and angles. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (e.g., nitrogen atom) and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons. | Indicates the molecule's ability to donate electrons; its spatial distribution shows where an electrophilic attack might occur. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Indicates the molecule's ability to accept electrons; its spatial distribution shows where a nucleophilic attack might occur. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, polarizability, and the energy required for electronic excitation. ajchem-a.com |
Correlation of Calculated Spectroscopic Parameters with Experimental Data
A key validation of computational methods is the comparison of calculated data with experimental results. Theoretical calculations of spectroscopic parameters for quinoline (B57606) derivatives often show good agreement with experimental spectra. mdpi.commdpi.com
For instance, DFT calculations can predict vibrational frequencies corresponding to FT-IR and Raman spectra. By comparing the calculated wavenumbers with the peaks observed in an experimental spectrum, a detailed assignment of vibrational modes can be made. mdpi.commdpi.com Studies on related quinoline derivatives have successfully correlated calculated FT-IR spectra with experimental data, allowing for precise assignment of stretching and bending vibrations of various functional groups. mdpi.commdpi.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The correlation between the computed and experimental chemical shifts for known quinoline compounds has been shown to be highly linear, confirming the accuracy of the computational model and aiding in the structural confirmation of new derivatives. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), with the predicted absorption wavelengths often matching well with experimental measurements. wiley.combohrium.com
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single molecules, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time, including their movements, interactions, and the influence of their environment (e.g., solvent or crystal phase).
Car-Parrinello Molecular Dynamics (CPMD) for Proton Mobility and Free-Energy Profiles in Benzo[h]quinoline Systems
Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that combines DFT with molecular dynamics, allowing for the simulation of electronic and nuclear motion simultaneously. mdpi.com This approach has been powerfully applied to study systems based on the benzo[h]quinoline scaffold, particularly to investigate the dynamics of hydrogen bonds and proton transfer events. mdpi.comnih.govresearchgate.net
In studies of hydroxyl-substituted benzo[h]quinolines (which feature an intramolecular O-H···N hydrogen bond), CPMD simulations have been used to model the mobility of the hydrogen-bonded proton. mdpi.comgrafiati.com These simulations can generate a trajectory of atomic positions over time, revealing the dynamic nature of the proton, which may shuttle between the donor (oxygen) and acceptor (nitrogen) atoms. mdpi.comnih.gov
From these trajectories, one can compute the potential of mean force (Pmf), which describes the free-energy profile along a specific reaction coordinate, such as the proton's position. mdpi.comnih.gov Two-dimensional free-energy surfaces from CPMD simulations of 10-hydroxybenzo[h]quinoline (B48255) (HBQ) have shown that environmental factors, such as the crystalline phase, strongly influence the intramolecular hydrogen bond and can facilitate proton sharing and transfer events. mdpi.comnauka.gov.pl
Electron Density Analysis (Constrained Density Functional Theory, Electron Localization Function) for Hydrogen Bonding
To gain a deeper understanding of the electronic nature of interactions like hydrogen bonds within benzo[h]quinoline systems, specialized electron density analysis methods are used. mdpi.comnih.gov
Constrained Density Functional Theory (CDFT): This method can be used to study electronic structure changes, such as charge transfer, in molecular complexes. mdpi.comnih.gov For example, in a dimer of benzo[h]quinoline and a hydrogen-bonding partner, CDFT can quantify the charge transfer between the two molecules. mdpi.com
Electron Localization Function (ELF): ELF is a topological analysis method that provides a clear picture of electron localization in a molecule, making it an excellent tool for characterizing chemical bonds, including covalent and hydrogen bonds. mdpi.comresearchgate.net ELF analysis performed on snapshots from a CPMD trajectory can reveal the nature of a hydrogen bond. mdpi.comnih.gov For instance, in studies on HBQ, ELF analysis showed the presence of an isolated proton basin in certain crystal simulations, which is a signature of very strong hydrogen bonds where the proton is significantly shared. mdpi.comnih.gov This method provides a topological definition of the hydrogen bond and can help classify its strength. researchgate.net
In Silico Modeling for Structure-Activity/Property Relationship Prediction
In silico modeling uses computational methods to predict the biological activity or properties of molecules, a practice central to modern drug discovery and materials science. For quinoline and benzo[h]quinoline derivatives, these techniques are used to establish structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). ijprajournal.comresearchgate.netresearchgate.net
QSAR models are mathematical equations that correlate a molecule's chemical structure with a specific property, such as its anticancer or antimicrobial activity. dergipark.org.tr To build a QSAR model, a set of known compounds (a training set) is used. For each compound, structural or physicochemical descriptors (e.g., electronic, steric, or hydrophobic parameters) are calculated, and statistical methods like multiple linear regression or partial least squares are used to create a predictive model. mdpi.comnih.govnih.gov
For quinoline derivatives, QSAR studies have successfully created robust models to predict activities such as c-MET kinase inhibition (anticancer) and anti-malarial efficacy. nih.govmdpi.com These models identify which molecular features are critical for activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) generates contour maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for enhancing biological activity. mdpi.com Such insights are invaluable for designing new, more potent derivatives of this compound for specific applications. mdpi.comnih.gov Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess the drug-like properties of newly designed compounds, filtering out candidates with unfavorable pharmacokinetic profiles early in the discovery process. ijprajournal.comnih.govnih.gov
| In Silico Technique | Purpose | Application to this compound |
| QSAR (Quantitative Structure-Activity Relationship) | To develop mathematical models that correlate molecular structure with biological activity or chemical properties. dergipark.org.tr | Predict the potential biological activity (e.g., anticancer, antifungal) of this compound and its derivatives based on calculated molecular descriptors. researchgate.netnih.gov |
| 3D-QSAR (e.g., CoMFA) | To relate the 3D properties (steric and electrostatic fields) of molecules to their activity. mdpi.com | Provide a visual guide (contour maps) for rationally designing more potent analogues by modifying the this compound scaffold. |
| Molecular Docking | To predict the preferred orientation and binding affinity of a molecule to a biological target (e.g., a protein receptor). ijprajournal.comnih.gov | Simulate how this compound might bind to the active site of a target protein, suggesting potential mechanisms of action. nih.gov |
| ADMET Prediction | To computationally estimate the pharmacokinetic and toxicity properties of a molecule. ijprajournal.comnih.gov | Assess the "drug-likeness" of this compound, predicting its absorption, distribution, metabolism, excretion, and potential toxicity. |
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a derivative of this compound, and a protein receptor at the atomic level. Such studies are crucial in drug design for predicting the binding affinity and mode of action of a potential drug candidate.
Recent research has focused on the docking of benzo[h]quinoline derivatives with several key biological targets implicated in cancer and infectious diseases. These targets include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Penicillin-Binding Protein 2a (PBP2a), Matrix Metalloproteinases (MMP1 and MMP2), and 3-Phosphoinositide-Dependent Kinase 1 (PDK1).
Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR):
Novel benzo[h]quinoline derivatives have been synthesized and subjected to molecular docking studies against CDK2 and EGFR, both of which are significant targets in cancer therapy. researchgate.netresearchgate.net The docking studies aimed to elucidate the binding modes of these compounds within the active sites of the enzymes. researchgate.net For instance, certain benzo[h]quinoline analogues demonstrated strong binding affinities for both CDK2 and EGFR, suggesting their potential as dual inhibitors. researchgate.netresearchgate.net The interactions observed typically involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the binding pockets of the receptors. researchgate.net
Penicillin-Binding Protein 2a (PBP2a):
PBP2a is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). cumhuriyet.edu.tr Molecular docking studies of 4-aminoquinoline (B48711) derivatives with the PBP2a binding site have revealed important structure-activity relationships. nih.gov These studies have shown that interactions such as hydrophobic interactions with residues like ALA601 and ILE614, hydrogen bonding with GLN521, and halogen contacts with TYR519 and THR399 are crucial for the inhibitory activity of these compounds against MRSA. nih.gov While not specific to this compound, these findings on the broader quinoline class provide a valuable framework for designing benzo[h]quinoline derivatives with potential anti-MRSA activity.
Matrix Metalloproteinase-1 (MMP1) and Matrix Metalloproteinase-2 (MMP2):
A 2024 study detailed the synthesis of novel isosteres of benzonaphthyridines derived from 4-chloro-2-methylbenzo[h]quinoline (B182010) and their subsequent molecular docking analysis with MMP1 and MMP2 proteins. nih.gov The results indicated that these molecules have the potential to inhibit these enzymes, which are involved in cancer progression, with some compounds showing particularly strong docking scores. nih.gov
3-Phosphoinositide-Dependent Kinase 1 (PDK1):
The induced fit docking of anilino quinoline scaffolds has been investigated to understand their interaction with the orthosteric site of PDK1. sci-hub.st These studies have shown that these compounds can form essential hydrogen bonding interactions with the amino acid residues in the ATP binding site of the kinase. sci-hub.st Furthermore, research on 2-amino substituted 2,4-dichlorobenzo[h]naphthyridines, which can be synthesized from 4-chloro-2-methylbenzo[h]quinoline, involved docking with PDK1 inhibitors, revealing that certain moieties can enhance the activity profile. nih.govekb.eg
| Biological Target | Compound Class | Key Findings from Docking Studies | References |
| CDK2 | Benzo[h]quinoline derivatives | Showed strong binding affinities, suggesting potential as inhibitors. Interactions involve hydrogen bonding and hydrophobic interactions. | researchgate.netresearchgate.net |
| EGFR | Benzo[h]quinoline derivatives | Demonstrated strong binding affinities, suggesting potential as dual inhibitors with CDK2. | researchgate.netresearchgate.net |
| PBP2a | 4-aminoquinoline derivatives | Binding through hydrophobic interactions (ALA601, ILE614), hydrogen bonding (GLN521), and halogen contacts (TYR519, THR399) is crucial for activity. | nih.gov |
| MMP1 | Isosteres of benzonaphthyridines (from 4-chloro-2-methylbenzo[h]quinoline) | Molecules showed the potential to inhibit the enzyme, with some exhibiting strong docking scores. | nih.gov |
| MMP2 | Isosteres of benzonaphthyridines (from 4-chloro-2-methylbenzo[h]quinoline) | Molecules showed the potential to inhibit the enzyme, with some exhibiting strong docking scores. | nih.gov |
| PDK1 | Anilino quinoline scaffolds and 2-amino substituted 2,4-dichlorobenzo[h]naphthyridines | Form essential hydrogen bonding interactions in the ATP binding site. Certain structural moieties enhance the inhibitory activity. | sci-hub.stnih.govekb.eg |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzo[h]quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable in medicinal chemistry for predicting the activity of newly designed compounds and for understanding the structural features that are important for their biological effects.
QSAR studies have been applied to various derivatives of quinoline and benzoquinoline to explore their therapeutic potential. For instance, a QSAR study on a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives with antifungal properties revealed that lipophilicity, as described by cLogP, plays a significant role in their activity. The developed QSAR models were statistically significant and could be used to predict the antifungal activities of new molecules within this class.
In a broader context, QSAR analyses have been performed on 2-(aryl or heteroaryl)quinolin-4-amines, which showed anti-HIV-1 activity. These studies, employing methods like linear regression and the Free-Wilson approach, have provided guidelines for designing new and more potent anti-HIV agents.
Furthermore, QSAR models have been developed for quinoline derivatives targeting the inhibition of Plasmodium falciparum. These models, which have been experimentally validated, help in the rational design of new antimalarial drugs by identifying key structural descriptors that correlate with biological activity.
| Compound Class | Biological Activity | QSAR Methodology | Key Findings | References |
| 4-Methyl-2-(p-substitutedphenyl)quinoline derivatives | Antifungal | Regression analysis with descriptors like cLogP. | Lipophilicity is a major determinant of antifungal activity. The developed models are predictive. | |
| 2-(Aryl or heteroaryl)quinolin-4-amines | Anti-HIV-1 | Linear regression, Free-Wilson approach. | Provided guidelines for designing new active compounds. The 2-(3-pyridyl)quinoline derivatives were most active and least toxic. | |
| Benzo[h]quinoline derivatives | Anticancer | Not specified in detail in the provided context, but implied in the broader study of benzo[h]quinoline derivatives. | Structure-activity relationship studies revealed that certain substituents improve the activity profile. | nih.gov |
| Quinoline derivatives | Anti-malarial (Plasmodium falciparum) | 2D and 3D-QSAR models. | Developed models showed good predictive capacity and were experimentally validated, aiding in the design of new antimalarial agents. |
Reactivity and Mechanistic Studies of 4 Methylbenzo H Quinoline
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility and rate of chemical transformations involving 4-methylbenzo[h]quinoline. These studies often involve computational and experimental approaches to elucidate reaction pathways and energy profiles.
Quantum mechanical calculations are powerful tools for determining the Gibbs free energy of activation (ΔG‡), which is the energy barrier that must be overcome for a reaction to proceed. medium.com This parameter is crucial as it directly relates to the reaction rate constant through the Eyring-Polanyi equation. medium.com
Theoretical studies, such as those employing semi-empirical molecular orbital methods like PM3, have been used to compare the reaction pathways of benzo[h]quinoline (B1196314) derivatives. nih.govpharm.or.jp For instance, in the reaction of benzo[h]quinoline N-oxide with methylsulfinyl carbanion, calculations of the Gibbs free energy of activation help to determine whether a liberation of the N-oxide group or a methylation reaction is more likely to occur. nih.govpharm.or.jp A lower Gibbs free energy of activation indicates a more favorable reaction pathway. For the liberation of the N-oxide group from benzo[h]quinoline N-oxide, a calculated activation energy for breaking the N-O bond was found to be approximately 53.92 kcal/mol.
The change in Gibbs free energy (ΔG) for a reaction, which combines enthalpy (ΔH) and entropy (ΔS), determines the spontaneity of a reaction under constant temperature and pressure. libretexts.org A negative ΔG indicates a spontaneous process. libretexts.org The standard Gibbs free energy change (ΔG°) is related to the equilibrium constant (K) of a reaction. libretexts.orglibretexts.org
Experimental methods, such as the transpiration method, have been used to measure the vapor pressures of 4-methylquinoline (B147181), providing data to derive the standard molar enthalpies of vaporization. mdpi.com This thermodynamic data is essential for understanding the energetic properties of the molecule. mdpi.com
Below is an interactive data table summarizing key thermodynamic parameters.
| Parameter | Description | Significance |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be surmounted for reactants to transform into products. | Determines the rate of a chemical reaction; a lower ΔG‡ corresponds to a faster reaction. medium.com |
| Enthalpy of Vaporization (ΔHvap) | The amount of energy required to transform a liquid substance into a gas at a constant pressure. | Provides insight into the intermolecular forces within the liquid state of the compound. mdpi.com |
| Gibbs Free Energy Change (ΔG) | The maximum amount of non-expansion work that can be extracted from a thermodynamically closed system. | Indicates the spontaneity of a reaction; a negative value signifies a spontaneous process. libretexts.org |
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of this compound often presents challenges and opportunities related to regioselectivity and stereoselectivity. Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others.
In the context of benzo[h]quinolines, computational studies have been instrumental in understanding the origin of regioselectivity and stereoselectivity in various reactions. researchgate.net For example, in the synthesis of pyrrolo[1,2-a]quinolines, the cyclization reaction can proceed with high regioselectivity. utwente.nl The regioselectivity of these reactions can be influenced by factors such as the nature of the substituents and the reaction conditions. utwente.nl
One-pot, four-component reactions have been developed for the synthesis of novel functionalized 4H-pyrano[2,3-b]quinoline derivatives with excellent regioselectivity. nih.gov Similarly, a base-catalyzed 1,4-addition/intramolecular annulation cascade for the synthesis of functionalized benzo[h]quinolines showed that the regioselectivity of the reaction with unsymmetrical diynones was significantly influenced by electronic and steric effects. nih.gov Density functional theory (DFT) calculations have been used to propose reaction mechanisms that explain the observed regioselectivity. nih.gov
The "tert-amino effect" is a notable phenomenon that governs the regioselectivity in the synthesis of certain heterocyclic systems derived from tertiary anilines. utwente.nl This effect involves a 1,5- or 1,6-hydrogen shift, leading to the formation of specific ring structures. utwente.nl
Influence of Substituents on Chemical Reactivity and Reaction Outcome
The presence of substituents on the benzo[h]quinoline ring system can significantly alter its chemical reactivity and the outcome of reactions. Electron-donating and electron-withdrawing groups can influence the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
For instance, in the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines, it was observed that 2-methylquinolines bearing electron-withdrawing substituents (such as F and Cl) on the aromatic ring generally provided higher yields of the target compounds compared to those with electron-donating substituents (like Me and MeO). nih.govacs.org Conversely, 2-styrylaniline substrates with electron-donating groups exhibited better reactivity than those with electron-withdrawing groups. acs.org
In photochemical C-H functionalization reactions, the electronic nature of the substituents on quinoline (B57606) derivatives also plays a role. icm.edu.pl For example, the alkylation of quinolines is feasible, but the yields can be affected by the presence of different functional groups. icm.edu.pl More electron-deficient substrates can still undergo the reaction, sometimes requiring adjustments to the reaction conditions. icm.edu.pl
The following table summarizes the general influence of different types of substituents on the reactivity of the quinoline ring.
| Substituent Type | General Effect on Reactivity | Example |
| Electron-donating groups (e.g., -CH3, -OCH3) | Increase electron density, activating the ring towards electrophilic substitution and potentially influencing regioselectivity. | In some reactions, can lead to lower yields compared to electron-withdrawing groups. nih.govacs.org |
| Electron-withdrawing groups (e.g., -F, -Cl, -NO2) | Decrease electron density, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution. | Can lead to higher yields in certain cyclization reactions. nih.govacs.org |
Reaction Mechanisms of Benzo[h]quinoline N-Oxides and Heteroatom Reactions
Benzo[h]quinoline N-oxides are important intermediates in the functionalization of the benzo[h]quinoline scaffold. The N-oxide group significantly modifies the electronic properties of the molecule, making it more susceptible to certain reactions.
One key reaction of benzo[h]quinoline N-oxides is their interaction with nucleophiles like methylsulfinyl carbanion. nih.govpharm.or.jp These reactions can lead to either methylation of the ring or liberation of the N-oxide group to form phenanthrene (B1679779) derivatives. pharm.or.jp The specific outcome is determined by the relative Gibbs free energies of activation for the competing pathways. nih.govpharm.or.jp The mechanism for the liberation of the N-oxide group involves the breaking of the N-O bond in a transition state.
Deoxygenation of benzo[h]quinoline N-oxide can be achieved using reagents like isopropanol (B130326) in the presence of a catalyst, which proceeds via a hydrogen-transfer mechanism.
Heteroaromatic N-oxides, including benzo[h]quinoline N-oxide, can also participate in cycloaddition reactions. researchgate.net For example, they can act as 1,3-dipoles in dipolar cycloadditions, which is a useful method for their C-2 selective functionalization. icm.edu.pl
Advanced Applications and Functional Materials Derived from 4 Methylbenzo H Quinoline
Development of Fluorescent Probes and Optical Materials
The rigid, planar, and electron-rich nature of the benzo[h]quinoline (B1196314) system makes it an excellent candidate for creating novel fluorescent and optical materials. Its derivatives are investigated for their unique photophysical behaviors, which can be fine-tuned through chemical modification.
A significant area of research for benzo[h]quinoline derivatives, especially hydroxylated analogues, involves the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net ESIPT is a photophysical process where a proton is transferred within the same molecule upon excitation by light. researchgate.net This process leads to the creation of a transient keto-tautomer that is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant separation between the absorption and emission maxima). researchgate.net
Studies on derivatives of 10-hydroxybenzo[h]quinoline (B48255) (10-HBQ) have provided deep insights into this mechanism. researchgate.netnih.gov The addition of electron-donating or electron-withdrawing groups, or the expansion of the π-conjugated system, can dramatically alter the photophysical properties. researchgate.netnih.gov For instance, certain modifications can lead to emissions in the near-infrared (NIR) region, with one derivative of 10-hydroxybenzo[c]acridine exhibiting fluorescence at 745 nm, one of the lowest energy emissions reported for an ESIPT system. researchgate.net Time-resolved measurements indicate that the proton transfer in these systems is an ultrafast process, occurring on a picosecond or even sub-picosecond timescale. researchgate.net While some molecules exhibit dual fluorescence, many benzo[h]quinoline derivatives show emission only from the excited keto-tautomer, indicating a highly efficient ESIPT process. researchgate.net The investigation of these systems at cryogenic temperatures (5 K) in n-alkane matrices has helped to further elucidate the potential energy surfaces governing the proton transfer. nih.gov
Table 1: Photophysical Characteristics of Selected Benzo[h]quinoline Analogues
| Compound System | Key Feature | Observed Phenomenon | Significance | Source |
|---|---|---|---|---|
| 10-Hydroxybenzo[h]quinoline (10-HBQ) Derivatives | Electron-donating/withdrawing substituents | Efficient Excited-State Intramolecular Proton Transfer (ESIPT) | Tunable fluorescence, potential for NIR emission, large Stokes shifts. | researchgate.net |
| Analogues of 10-HBQ | Studied at cryogenic temperatures (5 K) | Barrierless ESIPT indicated by large energy separation between spectra onsets. | Provides insight into the potential energy surface of the ESIPT reaction. | nih.gov |
| Hydroxyquinoline-Benzobisimidazole Dyes | Incorporation of 7-hydroxyquinoline | Investigation of multiple proton transfer processes. | Explores complex photophysical phenomena in larger conjugated systems. | rsc.org |
Nonlinear optical (NLO) materials are crucial for the development of modern photonic and optoelectronic technologies, including optical switching and frequency conversion. illinois.edu Organic molecules, particularly those with a donor-π-linker-acceptor (D-π-A) architecture, are of great interest for their potentially large NLO responses. nih.gov Quinoline (B57606) derivatives are actively studied in this field due to their electron-withdrawing nature, which makes them effective acceptor units. mdpi.com
Theoretical studies on novel materials combining electron-deficient quinoline moieties with electron-rich carbazole (B46965) units have demonstrated significant NLO properties. rsc.org The design of these molecules aims to reduce the energy difference (band gap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can increase molecular polarizability and enhance the NLO response. nih.govresearchgate.net First-principles calculations on certain quinoline-carbazole derivatives have predicted very large first hyperpolarizability (βtot) values, indicating their potential for use in advanced NLO applications. rsc.org The thermal stability, electron-transporting capability, and ease of structural modification of quinoline-based compounds further enhance their suitability for optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.com
Table 2: Calculated Nonlinear Optical (NLO) Properties of a Representative Quinoline-Carbazole Derivative (Q1D2)
| Property | Description | Calculated Value | Unit | Source |
|---|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.29 | eV | rsc.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.69 | eV | rsc.org |
| Egap | HOMO-LUMO Energy Gap | 2.60 | eV | rsc.org |
| βtot | Total First Hyperpolarizability | 23885.90 | a.u. | rsc.org |
Photophysical Properties and Proton Transfer Mechanisms in Benzo[h]quinoline Systems
Roles in Catalysis and Coordination Chemistry (e.g., Ligand Design)
In coordination chemistry, the nitrogen atom within the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. researchgate.net This property allows quinoline derivatives to function as ligands, which are molecules that bind to a central metal atom to form a coordination complex. researchgate.netuni-wuerzburg.de The design of such ligands is fundamental to the development of new catalysts.
Quinoline-based ligands have been recognized for their strong performance in catalysis. researchgate.net They have been incorporated into complex molecular architectures to create catalysts for a variety of chemical transformations. For example, a pentadentate ligand was used to synthesize cobalt(III) catalysts for the synthesis of quinoline derivatives themselves through an acceptorless dehydrogenative coupling reaction. rsc.org In another application, ligands derived from a library of pharmaceutical heterocycles, including quinoline structures, were successfully employed in nickel-catalyzed cross-electrophile coupling reactions. nih.gov Specifically, a tridentate pyridinedicarboxamidine ligand proved effective for coupling various brominated heterocycles, including 3-bromoquinoline. nih.gov Furthermore, quinoline-decorated complexes have been designed for use as fluorescent probes for sensing specific ions. dntb.gov.ua
Table 3: Examples of Quinoline-Based Ligands in Catalysis and Coordination Chemistry
| Ligand Type | Metal | Application | Significance | Source |
|---|---|---|---|---|
| Pentadentate Carboxamide Ligand | Cobalt(III) | Synthesis of quinoline derivatives via acceptorless dehydrogenative coupling. | Demonstrates use of complex ligands in phosphine-free catalysis. | rsc.org |
| Pyridyl-2-carboxamidine Ligands | Nickel | Cross-electrophile coupling of aryl halides. | Shows utility of mining compound libraries for new ligand discovery. | nih.gov |
| Half-Salamo-Type Ligands | Cobalt(II) | Construction of coordination polymers for fluorescent sensing. | Highlights role in creating functional materials for analyte detection. | dntb.gov.ua |
| General Quinoline Derivatives | Various (Cu, Cd, Cr, Fe, Co, Ni) | Formation of metal complexes with diverse biological and material profiles. | The nitrogen atom facilitates nucleophilic substitution and conjugation with metal orbitals. | researchgate.net |
Materials Science Applications Beyond Biological Contexts
Beyond their optical and catalytic roles, benzo[h]quinoline derivatives and their relatives are being explored for broader applications in materials science. rsc.org Their polycyclic aromatic structure imparts high thermal stability and potential semiconductor properties, making them attractive for use in electronic devices. mdpi.comcymitquimica.com
Specifically, quinoline-based compounds are utilized in the development of organic semiconductors and dyes. cymitquimica.com Their inherent electron-transporting capabilities have led to their incorporation into optoelectronic devices such as OLEDs and organic photovoltaics (OPVs), or solar cells. mdpi.com The ability to modify the quinoline structure allows for the fine-tuning of electronic and physical properties to meet the specific demands of these applications. mdpi.comrsc.org The versatility of synthesis methods further enables the creation of a wide array of derivatives with tailored functionalities for advanced materials. rsc.org
Biological Activity and Mechanistic Insights Excluding Clinical/dosage/safety
Mechanistic Studies of Antimicrobial Activity
The quinoline (B57606) class of compounds has been extensively investigated for its antimicrobial properties. chemrj.org Research into derivatives of the 4-Methylbenzo[h]quinoline scaffold explores их potential as both antibacterial and antifungal agents.
While the broader class of quinoline derivatives has demonstrated notable antibacterial capabilities, specific mechanistic studies on this compound are not extensively detailed in the available literature. nih.gov However, research on analogous structures provides insight into potential mechanisms. For instance, studies on certain 4-aminoquinoline (B48711) derivatives have shown inhibitory activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. mdpi.comresearchgate.netpreprints.org
Mechanistic investigations through molecular docking have been performed on these related quinoline compounds. Docking studies with Penicillin Binding Protein 2a (PBP2a), an enzyme crucial for MRSA's resistance to beta-lactam antibiotics, have revealed potential binding interactions. mdpi.comresearchgate.netcsic.es These interactions often involve hydrogen bonding and hydrophobic contacts within the protein's binding site. mdpi.comresearchgate.net For example, docking analyses of some active 4-aminoquinoline derivatives in the MRSA PBP2a binding pocket showed interactions with amino acid residues such as GLN521, ALA601, and ILE614. mdpi.comresearchgate.netpreprints.org Although these findings pertain to related quinoline structures and not directly to this compound, they suggest a plausible avenue for the antibacterial action of benzo[h]quinoline (B1196314) derivatives.
The potential of quinoline derivatives as antifungal agents has also been a subject of scientific inquiry. arabjchem.org Studies have evaluated various quinoline compounds against fungal pathogens like Candida albicans. upt.ronih.gov For instance, research on dihydrofuroquinolines demonstrated activity against several clinically important Candida species. researchgate.net
Furthermore, investigations into quinoline derivatives linked to a chalcone (B49325) moiety have shown inhibitory effects against C. albicans, particularly when used in combination with existing antifungal drugs like fluconazole. nih.gov Preliminary mechanistic work on these combination therapies suggests that they can inhibit the formation of hyphae, induce the accumulation of reactive oxygen species (ROS), and cause mitochondrial dysfunction in the fungal cells. nih.gov Derivatives of the related 4-Methylbenzo[g]quinoline have also shown antifungal properties, indicating that this general molecular architecture is promising for antifungal drug development. ewha.ac.kr
Antibacterial Efficacy Against Specific Strains (e.g., MRSA, S. pyogenes) and Mechanistic Docking with Penicillin Binding Protein 2a (PBP2a)
Anticancer Activity and Cellular Mechanism Exploration
Benzo[h]quinoline derivatives have emerged as a compelling class of compounds in the search for new anticancer agents. ontosight.ainih.gov Research indicates that their mechanisms of action are often multifaceted, involving the inhibition of cancer cell growth, interaction with DNA, and the targeting of specific enzymes crucial for tumor progression. ontosight.aiekb.eg
Derivatives of the benzo[h]quinoline scaffold have been specifically designed and synthesized to target key enzymes involved in cell cycle regulation and signal transduction. researchgate.net Molecular modeling and in vitro assays have identified several of these compounds as potent inhibitors of critical cancer-related kinases. ekb.egresearchgate.net
Key enzyme targets for benzo[h]quinoline derivatives include:
Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of the cell cycle, CDK2 is a prime target for anticancer therapies. nih.gov Novel benzo[h]quinoline derivatives have been developed as potential CDK2 antagonists. researchgate.net Molecular docking studies have illustrated how these compounds may fit into the active site of the CDK2 enzyme. researchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is another key target in cancer therapy, and certain benzo[h]quinoline derivatives have been evaluated for their ability to inhibit its activity. researchgate.net
Phosphoinositide-Dependent Kinase 1 (PDK1): The inhibition of PDK1 is another mechanism through which quinoline-based compounds may exert their anticancer effects. ekb.eg
The table below summarizes the enzymatic targets of some benzo[h]quinoline derivatives and related compounds.
| Target Enzyme | Compound Class | Investigated Effect | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | Benzo[h]quinoline derivatives | Antagonism / Inhibition | researchgate.net |
| Epidermal Growth Factor Receptor (EGFR) | Benzo[h]quinoline derivatives | Antagonism / Inhibition | researchgate.net |
| Phosphoinositide-Dependent Kinase 1 (PDK1) | Quinoline-benzodioxole conjugates | Inhibition | ekb.eg |
| Cyclin-Dependent Kinase 5 (CDK5) | Benzo[f]quinoline (B1222042) derivatives | Inhibition | nih.gov |
A primary mechanism by which benzo[h]quinoline derivatives exhibit anticancer activity is through their interaction with DNA. ontosight.ai Several studies have shown that these planar aromatic compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.govsci-hub.se This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells. arabjchem.orgnih.gov
Inhibition of Cell Proliferation and Specific Enzyme Targeting (e.g., Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Cell Division Cycle Protein 25B (CDC25B), Protein Tyrosine Phosphatase 1B (PTP1B), Phosphoinositide-Dependent Kinase 1 (PDK1))
Antiprotozoal and Antiparasitic Investigations
The quinoline core is a well-established pharmacophore in antiparasitic medicine. mdpi.comnih.gov Research has extended to benzo[h]quinoline derivatives, investigating their potential to combat protozoal infections such as Chagas disease, which is caused by the parasite Trypanosoma cruzi. ufrgs.br
A key target for anti-Chagas disease drug development is cruzain, the major cysteine protease of T. cruzi. frontiersin.org This enzyme is vital for the parasite's life cycle, making it an attractive target for inhibitors. frontiersin.org A series of substituted 4-methyl-quinolines has been synthesized with the specific aim of acting as cruzain inhibitors. ufrgs.br While biological evaluations are ongoing, this line of research points to the potential of this chemical class for treating American trypanosomiasis. ufrgs.br
Supporting this approach, studies on related 4-aminoquinoline derivatives have demonstrated promising activity against T. cruzi. scielo.brscielo.br Some of these compounds have shown potent inhibition of the parasite at micromolar concentrations, in some cases exceeding the activity of the reference drug, benznidazole. scielo.brscielo.br The proposed mechanism for some quinolines involves not only direct enzyme inhibition but also interference with the parasite's heme metabolism. nih.gov
The table below presents data on the activity of a related 4-aminoquinoline compound against T. cruzi.
| Compound (Related Class) | Target Organism | IC₅₀ (µM) | Reference |
| 4-aminoquinoline derivative (Compound 4) | T. cruzi | 2.57 ± 0.03 | scielo.brscielo.br |
| Benznidazole (Reference Drug) | T. cruzi | 3.8 | scielo.br |
Oxidative Stress Modulation and Antioxidant Properties
The benzo[h]quinoline scaffold is a structural motif present in various compounds investigated for their antioxidant properties. The ability of these compounds to modulate oxidative stress is a key area of research. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. mdpi.comnih.gov Antioxidants can counteract this by neutralizing free radicals. mdpi.comnih.gov
Derivatives of the parent quinoline structure have been shown to possess significant antioxidant capabilities. nih.govnih.gov For instance, studies on various quinoline derivatives have demonstrated their efficacy in scavenging free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Trolox equivalent antioxidant capacity (TEAC), and superoxide (B77818) radical scavenging activity. nih.gov Specifically, the modification of an isatin (B1672199) core to produce quinoline-4-carboxylic acid derivatives resulted in compounds with enhanced antioxidant activity compared to the parent isatin. ui.ac.id For example, at a 5 mg/L concentration, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited inhibition percentages of approximately 30.25% and 40.43%, respectively, in a DPPH assay. ui.ac.id
In the context of benzo[h]quinolines, certain arylated derivatives have been found to induce anti-cancer activity through mechanisms involving oxidative stress-mediated DNA damage. nih.gov This suggests a pro-oxidant role in specific therapeutic contexts, highlighting the dual nature of these compounds in modulating cellular redox states. Furthermore, some 8-amino-quinoline derivatives have been shown to reduce the generation of intracellular ROS induced by hydrogen peroxide in photoreceptor-like cells, thereby decreasing cell death mediated by oxidative stress. mdpi.com While direct studies on the antioxidant properties of this compound are not extensively detailed in the provided results, the broader family of quinoline and benzo[h]quinoline derivatives shows significant potential for modulating oxidative stress, acting as both antioxidants and, in some cases, pro-oxidants. nih.govnih.govsmolecule.com
Mutagenicity and Genotoxicity Assessments (e.g., Salmonella/microsome assay)
The assessment of mutagenicity and genotoxicity is critical in evaluating the biological profile of chemical compounds. The Salmonella/microsome assay, commonly known as the Ames test, is a widely used method to determine the mutagenic potential of chemicals. re-place.be This assay utilizes specific strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. Mutagenic compounds can cause a reversion of this mutation, allowing the bacteria to grow on a histidine-deficient medium. re-place.be
Studies on quinoline and its derivatives have shown varied results in mutagenicity assays. For example, quinoline itself and 6-methylquinoline (B44275) have been reported to exhibit mutagenic effects in the Ames test, but only after metabolic activation with a liver S-9 fraction. researchgate.net This indicates that their metabolites are the mutagenic agents. Research comparing quinoline (QN) and 4-methylquinoline (B147181) (4-MeQ) found that while 4-MeQ was more mutagenic in the Ames test with rat S9 activation, QN induced significantly higher micronucleus frequencies in human induced hepatocyte cells (hiHeps) and in rat liver, suggesting it is more genotoxic in these systems. nih.gov The study hypothesized that the methyl group in 4-MeQ may favor detoxification over bioactivation. nih.gov
The mutagenic activities of benzo[f]quinoline and benzo[h]quinoline, along with their derivatives, have been evaluated in the Salmonella typhimurium strain TA100. researchgate.net Benzo[f]quinoline required metabolic activation by a rat liver S-9 preparation to become mutagenic to the bacterial system. researchgate.net In contrast, some furocoumarin dioxetanes, which are also heterocyclic compounds, showed high mutagenic activity in strain TA100 without metabolic activation. researchgate.net This highlights the structural specificity of mutagenic potential among heterocyclic compounds. The mutagenicity of a compound can be linked to its ability to form DNA adducts or generate radical species that damage genetic material. mdpi.com
| Compound | Assay | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Quinoline (QN) | Micronucleus Test (hiHeps & Rat Liver) | Endogenous | Higher genotoxicity than 4-MeQ | nih.gov |
| 4-Methylquinoline (4-MeQ) | Ames Test | Rat S9 | More mutagenic than QN | nih.gov |
| Benzo[f]quinoline | Ames Test (TA100) | Rat Liver S-9 | Metabolically activated to mutagenic products | researchgate.net |
Structure-Activity Relationship (SAR) and Pharmacophore Mapping of Bioactive Benzo[h]quinolines
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. mdpi.comwiley.com For the quinoline and benzo[h]quinoline families, SAR studies have revealed key structural features that determine their therapeutic potential. nih.govwiley.com
In a study of new arylated benzo[h]quinolines, the nature and position of substituents on the phenyl ring attached to the benzo[h]quinoline core were found to be critical for their cytotoxic activity against various cancer cell lines. nih.gov For example, the presence of a 4-chlorophenyl, 4-methoxyphenyl, furyl, or thienyl ring, in combination with a suitable piperidine (B6355638) or morpholine (B109124) moiety, resulted in significant cytotoxicity. nih.gov Specifically, a derivative with a 4-chlorophenyl group (compound 3f in the study) showed IC₅₀ values of 5.4, 4.7, and 4.9 μM against H460, MCF7, and HCT116 cells, respectively. nih.gov
Pharmacophore mapping and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies further refine this understanding by identifying the spatial arrangement of essential chemical features (pharmacophores) required for biological activity. researchgate.netmdpi.com For a series of quinoline-based inhibitors of Plasmodium falciparum, a 3D-QSAR model highlighted the importance of a hydrophobic group at position 7 of the quinoline core and a hydrogen bond donor near position 4. mdpi.com Molecular docking studies of benzo[h]quinolines have also shown that these molecules can fit into the hydrophobic pockets of target proteins like aromatase and cyclin-dependent kinases-2 (CDK2), which is consistent with their observed anti-cancer effects. nih.gov These computational approaches, including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are powerful tools for predicting the activity of new derivatives and for optimizing lead compounds. researchgate.net
| Compound Name |
|---|
| This compound |
| Quinoline |
| 4-methylquinoline |
| Benzo[h]quinoline |
| 2-methylquinoline-4-carboxylic acid |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid |
| Isatin |
| 6-methylquinoline |
| Benzo[f]quinoline |
| 4-chloro-2-methylbenzo[h]quinoline (B182010) |
| 2-Phenylbenzo[h]quinoline |
Future Directions and Emerging Research Avenues for 4 Methylbenzo H Quinoline
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic routes to 4-methylbenzo[h]quinoline and its analogs is a key focus of contemporary research. While classical methods like the Doebner-von Miller and Skraup syntheses have been foundational, they often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. derpharmachemica.com The future of synthesizing these compounds lies in methodologies that are not only novel but also adhere to the principles of green chemistry.
Recent advancements have seen the rise of one-pot synthesis protocols and microwave-assisted organic synthesis (MAOS) as greener alternatives. derpharmachemica.com These methods offer advantages such as shorter reaction times, reduced energy consumption, and often higher yields. derpharmachemica.com For instance, a one-pot synthesis of 2-(4-substituted phenyl)-4-methylquinoline derivatives has been reported using aniline (B41778), substituted benzaldehydes, and acetone (B3395972) in the presence of hydrochloric acid, showcasing an economical and environmentally friendlier approach. derpharmachemica.com
Furthermore, the use of novel catalysts is a promising avenue. Formic acid, for example, is being explored as a versatile and green catalyst for quinoline (B57606) synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com Nanocatalysts, such as magnetic nanoparticles, are also emerging as highly efficient and reusable catalysts for the synthesis of complex quinoline derivatives, including benzo[h]quinolines. nih.gov These catalysts can facilitate reactions under solvent-free conditions or in green solvents like water or ethanol, significantly reducing the environmental footprint. nih.gov
Future research will likely focus on the development of catalytic systems that enable the direct and selective functionalization of the this compound core, avoiding the need for pre-functionalized starting materials. This includes the exploration of C-H activation strategies, which allow for the direct introduction of functional groups onto the aromatic backbone, representing a highly atom-economical approach. nih.gov
Table 1: Comparison of Traditional and Modern Synthetic Approaches for Benzo[h]quinolines
| Feature | Traditional Methods (e.g., Skraup, Doebner-von Miller) | Modern Methods (e.g., MAOS, Nanocatalysis) |
| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild to moderate |
| Reaction Time | Long | Short |
| Yields | Often low to moderate | Generally moderate to high |
| Reagents | Often hazardous and used in stoichiometric amounts | Catalytic amounts of often less hazardous reagents |
| Environmental Impact | High (significant waste generation) | Low (reduced waste, energy efficient) |
| Atom Economy | Lower | Higher |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The this compound scaffold possesses multiple reactive sites, offering opportunities for diverse chemical transformations. While some reactivity patterns are known, a vast landscape of unexplored transformations remains. Future research will likely focus on uncovering novel reactivity and developing new transformation pathways to generate a wider array of functionalized derivatives.
One area of interest is the selective functionalization of the methyl group at the 4-position. This group can potentially undergo a variety of reactions, including oxidation, halogenation, and condensation, to introduce new functional moieties. The reactivity of the pyridine (B92270) and benzene (B151609) rings within the benzo[h]quinoline (B1196314) system also warrants further investigation. Electrophilic and nucleophilic substitution reactions at various positions could lead to the synthesis of novel derivatives with unique electronic and steric properties.
Recent studies have shown that the substituents on the benzo[h]quinoline core can be selectively transformed into other functional groups. For example, a sulfoxide (B87167) group can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various S- and N-substituents. nih.gov This highlights the potential for post-synthesis modification of the benzo[h]quinoline scaffold.
Furthermore, the exploration of ring transformation reactions could lead to the synthesis of entirely new heterocyclic systems. For instance, the dual reactivity of related pyridine systems has been shown to yield unexpected ring-transformed products instead of the anticipated benzo[h]quinoline derivatives. clockss.org Investigating similar reactions with this compound could open up new avenues in heterocyclic chemistry.
The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is another promising direction. A base-catalyzed 1,4-addition/intramolecular annulation cascade has been developed for the one-pot synthesis of functionalized benzo[h]quinolines from benzonitriles and diynones. nih.gov This atom- and step-economical approach allows for the rapid construction of molecular complexity and demonstrates the potential for discovering new multi-component reactions involving the benzo[h]quinoline scaffold. nih.gov
Advanced Computational Modeling for Predictive Molecular Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers a powerful approach for the predictive design of new molecules with desired properties. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are being increasingly employed to understand and predict the behavior of quinoline derivatives at the molecular level. nih.govnih.govnih.gov
DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This information can be used to predict the most likely sites for chemical reactions, understand the stability of different isomers, and rationalize experimental observations. For example, DFT has been used to investigate the mechanism of quinoline synthesis and to understand the regioselectivity of certain reactions. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are crucial for designing derivatives with specific biological activities, such as anticancer or antimicrobial properties. nih.govresearchcommons.org By simulating the interaction of these compounds with the active sites of target proteins, researchers can identify key binding interactions and design new molecules with improved potency and selectivity. nih.gov
Molecular dynamics simulations provide a dynamic picture of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of this compound derivatives in different environments, such as in solution or within a biological membrane. mdpi.comnih.gov This can be particularly useful for understanding the mechanism of action of biologically active compounds and for designing molecules with improved pharmacokinetic properties.
The future of computational modeling for this compound will likely involve the use of more sophisticated and integrated approaches. For example, combining quantum mechanics/molecular mechanics (QM/MM) methods with MD simulations can provide a more accurate description of enzymatic reactions involving these compounds. Furthermore, the development of machine learning and artificial intelligence algorithms could accelerate the discovery of new this compound derivatives with desired properties by learning from existing experimental and computational data.
Table 2: Applications of Computational Modeling in this compound Research
| Computational Technique | Application |
| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, spectroscopic properties, and reaction mechanisms. nih.govnih.gov |
| Molecular Docking | Designing molecules with specific biological activities by predicting binding modes to target proteins. nih.govresearchcommons.org |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics, intermolecular interactions, and mechanisms of action in a dynamic environment. mdpi.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of new derivatives based on their chemical structure. |
| ADME Prediction | In silico prediction of absorption, distribution, metabolism, and excretion properties to assess drug-likeness. researchgate.net |
Diversification of Applications in Functional Materials Science
The unique photophysical properties of the benzo[h]quinoline scaffold, characterized by an extended π-conjugated system, make it an attractive candidate for applications in functional materials science. While research in this area is still emerging, the potential for this compound derivatives in electronic and optical devices is significant.
One of the most promising applications is in the field of organic light-emitting diodes (OLEDs). The fluorescence of benzo[f]quinoline (B1222042) derivatives has been noted, and some have been designed and synthesized for potential use in OLEDs. mdpi.comnih.gov The this compound core, with its potential for tunable electronic properties through substitution, could be engineered to emit light at specific wavelengths, making it suitable for use as an emissive layer or host material in OLED devices. Future research will focus on synthesizing derivatives with high quantum yields, good thermal stability, and appropriate energy levels for efficient charge injection and transport.
Beyond OLEDs, this compound derivatives could also find applications as fluorescent probes and sensors. The sensitivity of the fluorescence of certain quinoline derivatives to their local environment (e.g., polarity, pH, presence of metal ions) could be exploited to develop chemosensors for a variety of analytes. The 4-methyl group could serve as a handle for attaching recognition moieties that bind specifically to the target analyte, leading to a change in the fluorescence signal.
The development of new photo- and electro-active polymers incorporating the this compound unit is another exciting prospect. These materials could have applications in areas such as organic photovoltaics (OPVs), where they could function as electron-donating or electron-accepting components, and in organic field-effect transistors (OFETs), where they could act as the semiconductor layer.
The exploration of the liquid crystalline properties of this compound derivatives could also lead to new applications in display technologies and other advanced materials. The rigid, planar structure of the benzo[h]quinoline core is conducive to the formation of liquid crystalline phases, and by attaching flexible side chains, it may be possible to create materials with specific mesomorphic properties.
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
A number of benzo[h]quinoline derivatives have demonstrated promising biological activities, including anticancer and antimicrobial effects. researchcommons.orgmdpi.com However, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research will need to focus on elucidating these mechanisms to enable the rational design of more effective and safer therapeutic agents.
For anticancer applications, studies have shown that some benzo[h]quinoline derivatives can inhibit cell proliferation. researchcommons.org Molecular docking studies have suggested that these compounds may target key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). researchcommons.orgresearchgate.net Future work should involve more in-depth biological studies to validate these targets and to understand the downstream signaling pathways that are affected. This could include techniques such as Western blotting, kinase assays, and cell cycle analysis.
The interaction of this compound derivatives with DNA is another potential mechanism of anticancer activity. The planar aromatic structure of these compounds suggests that they may be able to intercalate between the base pairs of DNA, leading to inhibition of DNA replication and transcription. Biophysical techniques such as circular dichroism, fluorescence spectroscopy, and viscosity measurements can be used to study these interactions in detail.
In the context of antimicrobial activity, the mechanism of action of quinoline-based drugs often involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. mdpi.com It is plausible that this compound derivatives could act via a similar mechanism. Future research should investigate the inhibitory activity of these compounds against these key bacterial enzymes.
A deeper understanding of the structure-activity relationships (SAR) is also crucial. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, it is possible to identify the key structural features that are required for activity. This information, combined with computational modeling, can guide the design of new compounds with improved potency and selectivity.
Finally, understanding the metabolic fate of this compound derivatives is essential for their development as therapeutic agents. Studies on their absorption, distribution, metabolism, and excretion (ADME) properties will be necessary to assess their drug-like properties and to identify any potential toxic metabolites.
Q & A
What are the established synthetic routes for 4-Methylbenzo[h]quinoline and its derivatives?
Basic Research Question
this compound derivatives are typically synthesized via classical methods such as the Gould–Jacob, Friedländer, or Skraup reactions. For example, selenium dioxide oxidation of 2-(β-naphthyl)-4-methylbenzo[h]quinoline yields aldehydes, which can be further oxidized to carboxylic acids using potassium permanganate or silver oxide . Modern approaches include transition metal catalysis and green chemistry protocols (e.g., ionic liquid-mediated reactions) to enhance efficiency and sustainability .
How can researchers optimize photochemical C–H alkylation reactions involving this compound to address low yields?
Advanced Research Question
In photochemical alkylation, low yields may arise from competing side reactions or insufficient activation. Evidence suggests modifying reaction conditions, such as increasing trifluoroacetic acid (TFA) concentration or extending reaction time, can improve monoalkylation efficiency . For example, prolonged reaction times enabled alkylation of 4-phenylpyridine, yielding both mono- and dialkylated products. Systematic screening of acid additives and light sources is recommended to tailor conditions for specific substrates .
What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Basic Research Question
Nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction are standard for structural elucidation. For instance, crystallographic analysis confirmed the planar quinoline core in 2-(β-naphthyl)-4-methylbenzo[h]quinoline-4-carboxaldehyde, with dihedral angles between aromatic systems providing conformational insights . Mass spectrometry and infrared (IR) spectroscopy further validate functional groups and molecular weight .
How should researchers resolve discrepancies in melting points during the synthesis of this compound carboxylic acid derivatives?
Advanced Research Question
Conflicting data (e.g., observed vs. literature melting points) require validation through mixed melting point analysis and synthesis of authentic reference compounds. In one study, a synthesized 2-(β-naphthyl)-benzo[h]quinoline-4-carboxylic acid (m.p. 248–250°C) was confirmed by comparison with an independently prepared sample, ruling out impurities . Repetition under controlled conditions (e.g., solvent purity, heating rate) is essential to ensure reproducibility.
What electrochemical strategies are effective for studying oxidation pathways in this compound derivatives?
Advanced Research Question
Cyclic voltammetry (CV) and controlled potential electrolysis can map redox behavior. For benzo[h]quinoline analogs, electrochemical oxidation at specific potentials generates carbaldehyde intermediates, which hydrolyze to carboxylic acids. Complementary hydrolysis experiments and spectroscopic tracking (e.g., UV-Vis) help correlate electrochemical activity with product formation .
How to design a bioactivity study for this compound derivatives targeting enzyme inhibition?
Basic Research Question
Use the PICO framework:
- Population: Specific enzyme/receptor (e.g., dopamine D2, serotonin 5-HT3).
- Intervention: Derivatives with substituents (e.g., amides, sulphonamides) .
- Comparison: Reference inhibitors or unmodified quinoline.
- Outcome: Binding affinity (IC50) via radioligand assays .
Prioritize derivatives with structural diversity, and validate activity through dose-response assays and molecular docking .
What methodologies address competing reaction pathways in the functionalization of this compound?
Advanced Research Question
Competing pathways (e.g., C5 vs. C7 substitution) can be managed by:
- Regioselective directing groups: Introducing methoxy or amino groups to steer reactivity .
- Kinetic vs. thermodynamic control: Adjusting temperature or catalyst loading to favor desired products .
For example, Vilsmeier-Haack formylation of quinoline derivatives showed C5 preference, while Duff reactions favored C7 .
How to evaluate the environmental impact of synthetic protocols for this compound?
Basic Research Question
Apply green chemistry metrics:
- Atom economy: Compare classical vs. catalytic routes (e.g., transition metal-catalyzed vs. Skraup) .
- Solvent choice: Replace volatile organics with ionic liquids or water .
- Energy efficiency: Ultrasound irradiation or microwave-assisted synthesis to reduce time/temperature .
What strategies validate the purity of this compound derivatives in drug discovery pipelines?
Advanced Research Question
Combine orthogonal methods:
- Chromatography: HPLC with UV/Vis or MS detection for quantitative analysis .
- Elemental analysis: Confirm C/H/N ratios against theoretical values .
- Thermogravimetric analysis (TGA): Assess thermal stability and residual solvents .
How to troubleshoot crystallization challenges in this compound derivative synthesis?
Advanced Research Question
Poor crystallization may stem from conformational flexibility or solvent polarity. Strategies include:
- Solvent screening: Test polar (ethanol) vs. nonpolar (hexane) mixtures .
- Seeding: Introduce pre-formed crystals to induce nucleation .
- Temperature gradients: Slow cooling from saturated solutions .
In one study, C–H⋯N hydrogen bonds in N-[(2-chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline facilitated stable crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
